Bicyclo[2.2.1]hept-5-ene-2,3-diamine

Catalog No.
S12581456
CAS No.
M.F
C7H12N2
M. Wt
124.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.2.1]hept-5-ene-2,3-diamine

Product Name

Bicyclo[2.2.1]hept-5-ene-2,3-diamine

IUPAC Name

bicyclo[2.2.1]hept-5-ene-2,3-diamine

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C7H12N2/c8-6-4-1-2-5(3-4)7(6)9/h1-2,4-7H,3,8-9H2

InChI Key

SOHHIWOQYGKNRI-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C2N)N

Bicyclo[2.2.1]hept-5-ene-2,3-diamine is a bicyclic organic compound characterized by its unique structure that features two amine functional groups located at the 2 and 3 positions of the bicyclo[2.2.1]heptene framework. This compound is notable for its potential applications in medicinal chemistry and materials science due to its rigid structure and the presence of functional groups that can participate in various

  • Oxidation: The amine groups can be oxidized to form imines or other nitrogen-containing compounds.
  • Reduction: The double bond in the bicyclic structure can be reduced, leading to saturated derivatives.
  • Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions are crucial for modifying the compound's properties and enhancing its biological activity.

Research indicates that bicyclo[2.2.1]hept-5-ene-2,3-diamine exhibits biological activity that may be relevant in drug development. Its structural features allow it to interact with biological targets, potentially influencing biochemical pathways. Studies have shown that derivatives of this compound can act as scaffolds for the design of new pharmaceuticals, particularly in the realm of anti-cancer and anti-inflammatory agents .

Several synthesis methods have been developed for bicyclo[2.2.1]hept-5-ene-2,3-diamine:

  • Diels-Alder Reaction: This is a common method where cyclopentadiene reacts with suitable dienophiles to form bicyclic systems, followed by amination to introduce the amine groups.
    Cyclopentadiene DienophileBicyclic AdductBicyclo 2 2 1 hept 5 ene 2 3 diamine\text{Cyclopentadiene Dienophile}\rightarrow \text{Bicyclic Adduct}\rightarrow \text{Bicyclo 2 2 1 hept 5 ene 2 3 diamine}
  • Hydroboration-Oxidation: This method involves hydroborating a precursor compound followed by oxidation to convert hydroxyl groups into amines.
  • Catalytic Hydrogenation: In some cases, hydrogenation of unsaturated precursors under catalytic conditions can yield bicyclo[2.2.1]hept-5-ene-2,3-diamine .

Bicyclo[2.2.1]hept-5-ene-2,3-diamine has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing biologically active compounds, particularly in developing new therapeutic agents.
  • Materials Science: The compound's unique structure makes it suitable for use in creating polymers and other materials with specific mechanical properties.

Studies on the interactions of bicyclo[2.2.1]hept-5-ene-2,3-diamine with various biological molecules have shown promising results:

  • Protein Binding Studies: The compound has been evaluated for its ability to bind to proteins, which is crucial for understanding its potential as a drug candidate.
  • Receptor Interaction: Preliminary studies suggest that derivatives of this compound may interact with specific receptors in the body, influencing physiological responses .

Bicyclo[2.2.1]hept-5-ene-2,3-diamine shares structural similarities with several other compounds, which include:

Compound NameStructure TypeUnique Features
Bicyclo[2.2.1]heptaneBicyclicSaturated system without double bonds
NorborneneBicyclicContains a double bond; used in polymerization
Bicyclo[3.3.0]octaneBicyclicMore complex ring structure; different reactivity
Bicyclo[4.4.0]decaneBicyclicLarger ring system; different steric properties

The uniqueness of bicyclo[2.2.1]hept-5-ene-2,3-diamine lies in its specific arrangement of functional groups and its ability to undergo diverse chemical transformations while maintaining a rigid bicyclic framework.

XLogP3

-0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

124.100048391 g/mol

Monoisotopic Mass

124.100048391 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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